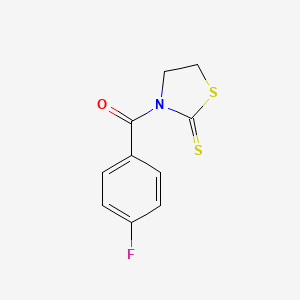

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

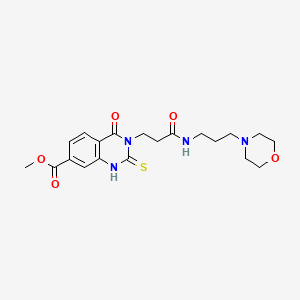

Overview

Description

The compound “3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 4th position .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 4-Fluorobenzoic acid, a related compound, has been analyzed using techniques like NMR and MS .Chemical Reactions Analysis

Again, while specific reactions involving “3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione” are not available, related compounds like 4-Fluorobenzoic acid participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and more. For example, 4-Fluorobenzoyl chloride, a related compound, is a clear colorless to light yellow liquid, and it reacts with water .Scientific Research Applications

Anticancer Activity

A study on fluoro substituted benzo[b]pyran compounds, which are structurally related to 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds show potential at low concentrations, suggesting their promise for therapeutic applications in oncology (Hammam et al., 2005).

Antioxidant Activity

Another research focused on the synthesis of thiazolidin-4-one derivatives, starting from 4-Fluorobenzaldehyde, showed promising antioxidant activities. This suggests that compounds derived from 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione could be potential candidates for developing antioxidant therapies (El Nezhawy et al., 2009).

Antimicrobial Activity

The synthesis of linezolid-like molecules, starting from compounds structurally related to 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, showed good antitubercular activities. This highlights the compound's relevance in synthesizing new antimicrobial agents (Başoğlu et al., 2012).

Anti-Hyperglycemic and Anti-Hyperlipidemic Agents

Thiazolidinedione derivatives have shown significant anti-diabetic activity, acting as peroxisome proliferator-activated receptor gamma (PPARγ) ligands. This implies the potential of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione derivatives in treating metabolic disorders (Lehmann et al., 1995).

Fungicidal Activity

Research on the synthesis and evaluation of fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives indicates the utility of these compounds, which share a common motif with 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, in developing agricultural fungicides (Liu et al., 2000).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYEMCADDCKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990018.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990019.png)

![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2990022.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide](/img/structure/B2990023.png)

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2990035.png)

![N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990037.png)